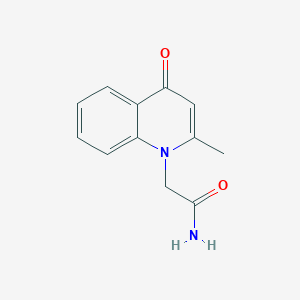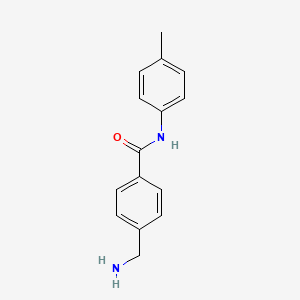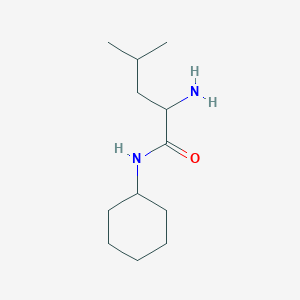
(S)-2-Amino-N-cyclohexyl-4-methylpentanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- La chiralité du composé provient de la présence d'un atome de carbone asymétrique (marqué par l'astérisque dans la formule structurale). La configuration (S) indique que le groupe amino est orienté dans le sens antihoraire lorsqu'on observe la molécule avec le cycle cyclohexyle en face.
(S)-2-Amino-N-cyclohexyl-4-méthylpentanamide chlorhydrate: est un composé chiral de formule chimique CHNO·HCl. Il appartient à la classe des amides et contient à la fois un groupe amino et un cycle cyclohexyle.
Méthodes De Préparation
Voies de synthèse : La synthèse de ce composé implique plusieurs étapes. Une approche courante est l'amidation de l'acide (S)-2-aminobutyrique avec la cyclohexylamine, suivie d'une N-méthylation à l'aide d'iodure de méthyle.
Conditions réactionnelles : Les conditions réactionnelles spécifiques peuvent varier, mais impliquent généralement un reflux des réactifs dans un solvant approprié (par exemple, éthanol ou méthanol) avec des catalyseurs appropriés (par exemple, HCl ou HSO).
Production industrielle : Bien qu'il ne soit pas largement produit industriellement, les laboratoires peuvent synthétiser ce composé à des fins de recherche.
Analyse Des Réactions Chimiques
Réactivité : Le composé peut subir diverses réactions, notamment
Réactifs et conditions courantes : L'hydrolyse acide ou basique nécessite des acides forts (par exemple, HCl) ou des bases (par exemple, NaOH). La réduction peut être réalisée à l'aide d'agents réducteurs tels que LiAlH.
Principaux produits : Le produit d'hydrolyse est l'acide (S)-2-aminobutyrique, tandis que la réduction conduit au (S)-2-amino-N-cyclohexyl-4-méthylpentanol.
Applications De Recherche Scientifique
Chimie : Les chercheurs utilisent ce composé comme brique de construction chirale en synthèse organique.
Biologie : Il peut servir de ligand dans les études impliquant des récepteurs chiraux ou des enzymes.
Médecine : Recherches sur ses propriétés pharmacologiques, telles que ses effets antiviraux ou antibactériens potentiels.
Industrie : Applications industrielles limitées, mais il contribue au développement de candidats médicaments chiraux.
Mécanisme d'action
- Le mécanisme d'action du composé dépend de son application spécifique. Par exemple :
- S'il est utilisé comme ligand, il peut interagir avec des récepteurs ou des enzymes.
- S'il est étudié à des fins médicinales, ses effets pourraient impliquer des voies cellulaires spécifiques.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application. For instance:
- If used as a ligand, it may interact with receptors or enzymes.
- If studied for medicinal purposes, its effects could involve specific cellular pathways.
Comparaison Avec Des Composés Similaires
Composés similaires : Autres amides chiraux ou composés avec des cycles cyclohexyle.
Unicité : Mettez en évidence sa chiralité, ses substituants spécifiques ou ses groupes fonctionnels qui le distinguent des molécules apparentées.
N'oubliez pas que les applications et l'unicité de ce composé peuvent évoluer au fur et à mesure que la recherche progresse.
Propriétés
Formule moléculaire |
C12H24N2O |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-amino-N-cyclohexyl-4-methylpentanamide |
InChI |
InChI=1S/C12H24N2O/c1-9(2)8-11(13)12(15)14-10-6-4-3-5-7-10/h9-11H,3-8,13H2,1-2H3,(H,14,15) |
Clé InChI |
HSSUYUOGBBEEJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC1CCCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


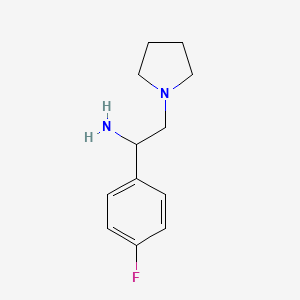

![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)

![2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine](/img/structure/B12114399.png)
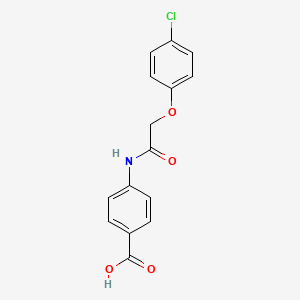
![1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl-](/img/structure/B12114410.png)
![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)
![(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12114415.png)

![2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12114430.png)

